molecular formula C15H23NO2 B8301452 2-(4-tert-butylphenoxy)-N-propylacetamide

2-(4-tert-butylphenoxy)-N-propylacetamide

Cat. No. B8301452
M. Wt: 249.35 g/mol
InChI Key: PJCIQABSLPEGAB-UHFFFAOYSA-N
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Patent
US04892952

Procedure details

To 250 ml of a 1:1 mixture of toluene: tetrahydrofuran, 35.0 gm N-(n-propyl)-4-t-butylphenoxy-acetamide, the product of Example 16, was added. The resulting mixture was heated to reflux and then 42.8 ml borane methylsulfide was added slowly. The reaction mixture was maintained at reflux for 48 hours at which time completion of the reaction was checked by IR spectroscopy. The reaction mixture was then cooled and 200 ml methanol was added slowly to the system. The system was then acidified by bubbling hydrogen chloride gas through it, and then heated to reflux and refluxed for 1 hour. The solvent was removed by stripping; the resulting oil was redissolved in methanol and the methanol stripped. The residue was dissolved in methylene chloride and basified with sodium hydroxide. The methylene chloride solution was then washed with water. The methylene chloride was stripped to give 31.2 gm of the N-(n-propyl) ethanolamine 4-t-butylphenylether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
42.8 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.O1CCCC1.[CH2:13]([NH:16][C:17](=O)[CH2:18][O:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]([CH3:29])([CH3:28])[CH3:27])=[CH:22][CH:21]=1)[CH2:14][CH3:15].CSC.B>CO>[C:26]([C:23]1[CH:22]=[CH:21][C:20]([O:19][CH2:18][CH2:17][NH:16][CH2:13][CH2:14][CH3:15])=[CH:25][CH:24]=1)([CH3:29])([CH3:27])[CH3:28] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
35 g
Type
reactant
Smiles
C(CC)NC(COC1=CC=C(C=C1)C(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)NC(COC1=CC=C(C=C1)C(C)(C)C)=O
Step Three
Name
Quantity
42.8 mL
Type
reactant
Smiles
CSC.B
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours at which time completion of the reaction
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
by bubbling hydrogen chloride gas through it
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by stripping
DISSOLUTION
Type
DISSOLUTION
Details
the resulting oil was redissolved in methanol
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride and basified with sodium hydroxide
WASH
Type
WASH
Details
The methylene chloride solution was then washed with water

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)OCCNCCC
Measurements
Type Value Analysis
AMOUNT: MASS 31.2 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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